N-[[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl]oxirane-2-carboxamide
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Overview
Description
N-[[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl]oxirane-2-carboxamide is a synthetic organic compound characterized by the presence of a thiazole ring, a phenyl group, and an oxirane (epoxide) moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl]oxirane-2-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, where the thiazole ring is alkylated with a benzyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Oxirane Ring: The oxirane ring is formed by the epoxidation of an alkene precursor using a peracid, such as m-chloroperbenzoic acid (m-CPBA).
Amidation: The final step involves the reaction of the epoxide with an amine to form the carboxamide. This can be achieved under mild conditions using a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the oxirane ring can yield diols, which can further react to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Diols: From reduction of the oxirane ring.
Functionalized Aromatics: From substitution reactions on the phenyl group.
Scientific Research Applications
Chemistry
In chemistry, N-[[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl]oxirane-2-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore. The thiazole ring is known for its biological activity, and the presence of the oxirane ring can enhance the compound’s reactivity with biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic effects. The thiazole ring is a common motif in many drugs, and modifications to the oxirane and phenyl groups can lead to compounds with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its reactive functional groups. It can also serve as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl]oxirane-2-carboxamide involves its interaction with biological macromolecules. The oxirane ring can undergo nucleophilic attack by amino acids in proteins, leading to covalent modification and potential inhibition of enzyme activity. The thiazole ring can interact with various receptors and enzymes, modulating their activity through non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
N-[[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl]oxirane-2-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.
N-[[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl]oxirane-2-sulfonamide: Contains a sulfonamide group, which can alter its reactivity and biological activity.
N-[[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl]oxirane-2-phosphamide: Incorporates a phosphamide group, potentially affecting its pharmacokinetics and pharmacodynamics.
Uniqueness
N-[[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl]oxirane-2-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the thiazole and oxirane rings allows for diverse applications in various fields, making it a versatile compound for scientific research and industrial use.
Properties
IUPAC Name |
N-[[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methyl]oxirane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-9-16-12(8-19-9)11-4-2-10(3-5-11)6-15-14(17)13-7-18-13/h2-5,8,13H,6-7H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKXSCHJQCGAAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)CNC(=O)C3CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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